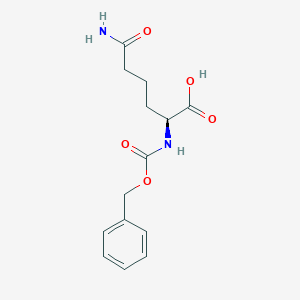

N2-Benzyloxycarbonyl-L-homoglutamine

Description

Contextualizing N2-Benzyloxycarbonyl-L-homoglutamine within the Landscape of Non-Canonical Amino Acids for Research Purposes

The twenty canonical amino acids, dictated by the genetic code, form the fundamental basis of protein structure and function. However, nature's repertoire extends far beyond these, with hundreds of non-canonical amino acids serving crucial roles in metabolism, signaling, and as structural components of natural products. nih.gov The deliberate incorporation of ncAAs into peptides and proteins is a cornerstone of modern chemical biology, enabling the introduction of novel functionalities, enhanced stability, and the ability to probe biological processes with unprecedented precision. rsc.orgacs.org

Non-canonical amino acids can be broadly categorized into derivatives of the standard twenty amino acids and those with entirely distinct structures. thedailyscientist.org this compound falls into the latter category, being a homolog of glutamine with an additional methylene (B1212753) group in its side chain. This seemingly subtle modification has profound implications for the conformational properties of peptides into which it is incorporated. The benzyloxycarbonyl (Cbz or Z) group attached to the alpha-amino group is a widely used protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus while allowing for controlled peptide chain elongation.

The utility of ncAAs in research is vast and multifaceted. They are employed to:

Expand Chemical Diversity: Introduce new chemical groups, such as fluorophores, cross-linkers, and bio-orthogonal handles, into proteins. nih.gov

Enhance Protein Stability: Modify the peptide backbone or side chains to increase resistance to proteolytic degradation. nih.gov

Probe Protein Function: Investigate enzyme mechanisms, protein-protein interactions, and cellular signaling pathways by introducing specific modifications at key sites. thedailyscientist.org

Develop Novel Therapeutics: Design peptidomimetics with improved pharmacological properties.

The incorporation of ncAAs can be achieved through various methods, including solid-phase peptide synthesis (SPPS), native chemical ligation, and genetic code expansion techniques that utilize engineered aminoacyl-tRNA synthetase/tRNA pairs. thedailyscientist.org this compound, with its protected N-terminus, is primarily designed for use in stepwise chemical peptide synthesis.

Historical Perspectives on the Academic Development and Utility of Homoglutamine Derivatives in Peptide Science

The exploration of amino acid homologs, such as homoglutamine, has been a long-standing area of interest in peptide chemistry. The motivation behind synthesizing and incorporating these derivatives stems from the desire to understand the structure-activity relationships of biologically active peptides. By systematically altering the side-chain length of amino acid residues, chemists can probe the spatial and conformational requirements for receptor binding and enzymatic activity.

The benzyloxycarbonyl protecting group itself, introduced by Max Bergmann and Leonidas Zervas in the 1930s, was a revolutionary development that paved the way for modern peptide synthesis. Its application to non-canonical amino acids like homoglutamine was a natural extension of this powerful methodology.

Early research on homoglutamine and its derivatives focused on their potential to act as antagonists or modified substrates for enzymes that process glutamine. The insertion of an extra methylene group in the side chain can significantly alter the binding affinity and catalytic processing of the parent peptide. These studies provided valuable insights into the stringency of enzyme active sites and the conformational flexibility of peptide hormones and neuropeptides.

The development of solid-phase peptide synthesis by Bruce Merrifield further accelerated the use of protected amino acid derivatives, including this compound. This technique allowed for the routine synthesis of custom peptides containing various ncAAs, enabling a more systematic investigation of their effects on peptide structure and function. While specific historical milestones for this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader progress in peptide chemistry and the continuous search for novel building blocks to create peptides with tailored properties.

Scope and Research Significance of this compound in Contemporary Chemical Synthesis and Bioconjugation

The contemporary research significance of this compound lies in its utility as a versatile building block for constructing modified peptides with specific functionalities. Its protected N-terminus allows for its seamless integration into standard solid-phase peptide synthesis protocols. The side-chain amide of the homoglutamine residue, once deprotected, offers a site for further chemical modification or can participate in specific molecular interactions within the final peptide structure.

In chemical synthesis , this compound is primarily used for:

Introducing Conformational Constraints: The longer side chain of homoglutamine compared to glutamine can influence the local secondary structure of a peptide, potentially favoring or disfavoring specific turns or helical conformations.

Modulating Biological Activity: By replacing a canonical glutamine residue with homoglutamine, researchers can fine-tune the biological activity of a peptide. This modification can alter the binding affinity to a target receptor or modify the peptide's susceptibility to enzymatic degradation.

Serving as a Precursor for Further Functionalization: The terminal amide of the homoglutamine side chain can be chemically modified post-synthesis to introduce other functional groups, although this is less common than using amino acids with more reactive side chains.

The research applications of peptides containing homoglutamine are diverse and span various areas of chemical biology, including the development of enzyme inhibitors, the study of peptide-protein interactions, and the design of novel biomaterials. The ability to precisely control the primary sequence and, consequently, the three-dimensional structure of peptides through the inclusion of ncAAs like this compound is a testament to the power of chemical synthesis in advancing our understanding of biological systems.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C14H18N2O5 |

| Molecular Weight | 294.30 g/mol |

| CAS Number | 83793-19-5 |

| Appearance | White to off-white solid |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC@@HC(=O)O |

| InChI Key | InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19)/t11-/m0/s1 |

Data sourced from publicly available chemical databases. scbt.comlgcstandards.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURMFLXRPFTILO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551703 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83793-19-5 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Integration of N2 Benzyloxycarbonyl L Homoglutamine in Peptide and Protein Engineering

Role as a Non-Canonical Amino Acid (ncAA) in Expanded Genetic Codes

The incorporation of L-homoglutamine, facilitated by its N2-benzyloxycarbonyl-protected form during synthesis, into proteins is a prime example of genetic code expansion. This process relies on the engineering of the cell's translational machinery to recognize a new codon and assign it to the desired non-canonical amino acid (ncAA).

A cornerstone of incorporating L-homoglutamine is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for this ncAA and does not interfere with the host cell's natural protein synthesis. sigmaaldrich.com Researchers have successfully engineered an orthogonal synthetase/tRNA pair derived from the type I lysyl-tRNA synthetase of the archaeon Pyrococcus horikoshii. cem.comnih.gov This engineered aaRS is capable of selectively recognizing and charging its cognate tRNA with L-homoglutamine. cem.comnih.gov The orthogonality of this system, often demonstrated in host organisms like Escherichia coli, ensures that the engineered synthetase does not aminoacylate any of the host's endogenous tRNAs, and the engineered tRNA is not recognized by any of the host's endogenous synthetases. sigmaaldrich.com This specificity is crucial for the high-fidelity incorporation of the ncAA at the desired position within a protein. peptide.com The P. horikoshii LysRS has been shown to be a versatile scaffold for engineering, allowing for the evolution of variants that can acylate its tRNA with specific ncAAs like L-homoglutamine. nih.gov

Table 1: Engineered aaRS/tRNA Pair for L-Homoglutamine Incorporation

| Component | Origin/Type | Function | Key Characteristics |

| Aminoacyl-tRNA Synthetase (aaRS) | Engineered Pyrococcus horikoshii Lysyl-tRNA Synthetase (LysRS) | Selectively binds and activates L-homoglutamine, attaching it to the cognate tRNA. | Orthogonal to the host's translational machinery; evolved for high specificity towards L-homoglutamine. sigmaaldrich.comcem.comnih.gov |

| tRNA | Engineered tRNALys | Carries L-homoglutamine to the ribosome and recognizes a specific codon (e.g., a quadruplet codon). | Contains an expanded anticodon loop to decode a four-base codon; not recognized by endogenous host synthetases. cem.com |

To expand the genetic code, codons that are not used by the host organism to encode for the canonical amino acids are repurposed. While the amber stop codon (UAG) is commonly used, the number of available non-coding triplet codons is limited. altabioscience.com A powerful strategy to overcome this limitation is the use of four-base, or quadruplet, codons. cem.comrsc.org The quadruplet codon AGGA has been successfully employed to direct the site-specific incorporation of L-homoglutamine into proteins in E. coli. cem.comaltabioscience.com This is achieved by using an engineered tRNA that possesses an expanded anticodon loop of UCCN (in this case, UCCU) which can read the four-base AGGA codon. researchgate.net The successful decoding of a quadruplet codon demonstrates that the translational machinery can be adapted to accommodate codons beyond the standard triplet format, significantly increasing the potential for incorporating multiple, distinct ncAAs into a single protein. cem.comaltabioscience.com This frameshift suppression strategy has been shown to be efficient and does not significantly impair protein yields or cell growth. cem.com

Amber stop codon (UAG) suppression is a widely used technique for the site-specific incorporation of ncAAs into proteins. peptide.comyoutube.com This method involves an orthogonal aaRS/tRNA pair where the tRNA has an anticodon (CUA) that recognizes the UAG codon. nih.govorganic-chemistry.org When this system is introduced into a cell along with the desired ncAA, the ncAA is inserted at the position of the UAG codon in the target gene, allowing the synthesis of a full-length, modified protein. peptide.com While the primary documented strategy for L-homoglutamine incorporation utilizes quadruplet codons, the general principle of amber suppression is applicable to a wide range of ncAAs. cem.comaltabioscience.com For L-homoglutamine analogues, this would entail evolving an orthogonal aaRS, such as a variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase or the Methanosarcina pyrrolysyl-tRNA synthetase (PylRS), to specifically recognize and aminoacylate the L-homoglutamine analogue. sigmaaldrich.comaltabioscience.com This engineered synthetase would then charge an orthogonal suppressor tRNA (tRNACUA), which would deliver the ncAA in response to an in-frame amber codon in the mRNA. youtube.comnih.gov The efficiency of amber suppression can be influenced by the cellular context and the specific ncAA being incorporated. youtube.comaltabioscience.com

Table 2: Codon Reassignment Strategies for ncAA Incorporation

| Strategy | Codon | Mechanism | Advantage | Example ncAA |

| Amber Stop Codon Suppression | UAG (Amber) | An engineered tRNA with a CUA anticodon recognizes the UAG stop codon and inserts an ncAA. peptide.comyoutube.com | A well-established and widely used method for single ncAA incorporation. nih.gov | O-methyl-L-tyrosine, Photocaged amino acids. altabioscience.comresearchgate.net |

| Quadruplet Codon Decoding | AGGA | An engineered tRNA with a four-base anticodon (e.g., UCCU) reads the quadruplet codon, leading to frameshift suppression and ncAA insertion. cem.comresearchgate.net | Expands the number of available codons for ncAA incorporation, allowing for multiple different ncAAs in one protein. cem.comrsc.org | L-Homoglutamine. cem.comaltabioscience.com |

Peptide Synthesis Methodologies Incorporating N2-Benzyloxycarbonyl-L-homoglutamine

The chemical synthesis of peptides containing L-homoglutamine relies on standard peptide synthesis methodologies, where this compound can be a key starting material. The benzyloxycarbonyl (Cbz or Z) group serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during peptide bond formation.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptides on a solid support. peptide.com While this compound is more traditionally associated with solution-phase synthesis, the incorporation of L-homoglutamine into peptides via SPPS is typically achieved using an Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protected version of the amino acid.

In a typical Fmoc-based SPPS workflow for a homoglutamine-containing peptide, a derivative such as Fmoc-L-homoglutamine(Trt)-OH would be used. The trityl (Trt) group on the side-chain amide, analogous to its use in Fmoc-Gln(Trt)-OH, prevents side reactions such as dehydration during the activation step. altabioscience.com The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain attached to the resin, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). sigmaaldrich.com

Activation and Coupling: The incoming Fmoc-L-homoglutamine(Trt)-OH is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the deprotected N-terminus of the resin-bound peptide. sigmaaldrich.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group from the homoglutamine side chain) are removed simultaneously, often using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for the synthesis of short peptides or peptide fragments. altabioscience.com In this approach, this compound is a suitable building block. The synthesis involves the stepwise coupling of protected amino acids in a suitable organic solvent.

A typical coupling step would involve reacting this compound with the ester of another amino acid (e.g., a methyl or benzyl (B1604629) ester) in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or TBTU. cem.com After the coupling reaction and purification of the resulting dipeptide, one of the protecting groups is selectively removed to allow for the next coupling. For instance, the benzyloxycarbonyl (Cbz) group can be removed by catalytic hydrogenation (e.g., using H2 and a palladium catalyst), which leaves ester protecting groups intact. This process of coupling and selective deprotection is repeated to elongate the peptide chain. This method allows for the purification of intermediates at each step, ensuring the high purity of the final peptide.

Design and Synthesis of this compound-Derived Peptide Analogues

Macrocyclization is a widely employed strategy to enhance the metabolic stability, receptor affinity, and cell permeability of peptides by constraining their conformational flexibility. While the synthesis of cyclic peptides, particularly small rings like tetrapeptides, can be challenging due to ring strain and competing oligomerization reactions, various methodologies have been developed to overcome these hurdles. nih.gov

The incorporation of this compound into cyclic peptide scaffolds can be achieved through several established macrocyclization techniques. Head-to-tail cyclization, where the N-terminus is linked to the C-terminus, is a common approach. mdpi.com The synthesis of such a cyclic peptide would typically involve the solid-phase synthesis of the linear precursor containing this compound, followed by cleavage from the resin and subsequent solution-phase or on-resin cyclization.

Key cyclization methods applicable to homoglutamine-containing peptides include:

Amide Bond Formation: Utilizing standard peptide coupling reagents such as HATU, HOBt, or PyBOP to form the lactam bridge. The choice of coupling reagent and reaction conditions is critical to minimize epimerization and maximize cyclization yield. nih.gov

Native Chemical Ligation (NCL) and Thioester-Mediated Cyclization: These methods involve the reaction of a C-terminal thioester with an N-terminal cysteine or a related thiol-containing auxiliary. This approach is highly efficient and chemoselective. nih.gov

Click Chemistry: The use of copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC or SPAAC) can provide a stable triazole linkage as the cyclization point. This requires the synthesis of a linear peptide precursor with terminal azide (B81097) and alkyne functionalities.

The synthesis of cyclic tetrapeptides is particularly challenging due to the high ring strain of the 12-membered backbone. nih.gov Specialized strategies, such as the use of turn-inducing residues or novel cyclization chemistries, are often required to achieve reasonable yields. While direct examples of cyclic tetrapeptides containing this compound are not prominent in the literature, the general applicability of modern cyclization methods suggests that their synthesis is feasible. The extended side chain of homoglutamine may influence the preferred conformation of the cyclic peptide, potentially leading to novel receptor binding profiles.

Table 1: Comparison of Macrocyclization Strategies for Peptides

| Strategy | Key Features | Advantages | Disadvantages |

| Amide Bond Formation | Formation of a native peptide bond. | Readily available reagents; well-established protocols. | Risk of epimerization; potential for oligomerization. |

| Native Chemical Ligation | Reaction between a C-terminal thioester and N-terminal cysteine. | High chemoselectivity; minimal side reactions. | Requires an N-terminal cysteine residue. |

| Click Chemistry | Formation of a triazole ring from an azide and alkyne. | High efficiency; bioorthogonal. | Introduces a non-native linkage into the backbone. |

The synthesis of β-peptides is typically carried out using solid-phase peptide synthesis (SPPS) with Fmoc-protected β-amino acid building blocks. nih.gov The commercial availability of Fmoc-β-HGln(Trt)-OH, a trityl-protected β-homoglutamine derivative, indicates its utility in the synthesis of β-peptides. peptide.com The trityl group protects the side-chain amide, preventing side reactions during synthesis.

The synthesis of poly(β-L-homoglutamate) would involve the polymerization of a suitably protected β-homoglutamate monomer. While the synthesis of poly(α-L-glutamic acid) and its derivatives is well-documented, the synthesis of poly(β-L-homoglutamate) is less common in the literature. mdpi.comnih.govelsevierpure.comnih.gov However, the principles of ring-opening polymerization of N-carboxyanhydrides (NCAs) or the stepwise condensation of β-amino acid monomers could be applied.

The incorporation of individual β-homoglutamine residues into a β-peptide sequence can be achieved using standard Fmoc-SPPS protocols. nih.govbeilstein-journals.org The presence of the extended, flexible side chain of β-homoglutamine can influence the folding and stability of the β-peptide secondary structure. For instance, in a helical β-peptide, the homoglutamine side chain could participate in side-chain-side-chain interactions or interact with a biological target.

Table 2: Properties of α-Peptides vs. β-Peptides

| Property | α-Peptides | β-Peptides |

| Backbone | Composed of α-amino acids. | Composed of β-amino acids. |

| Proteolytic Stability | Generally susceptible to degradation by proteases. | Highly resistant to proteolytic degradation. |

| Secondary Structures | α-helix, β-sheet, turns. | 10-helix, 12-helix, 14-helix, sheets. |

| Natural Occurrence | Abundant in nature as proteins. | Rare in nature. |

N-alkylation, particularly N-methylation, of the peptide backbone is a powerful tool for modulating the properties of peptides. monash.edu It can enhance metabolic stability by sterically hindering protease cleavage, improve membrane permeability by reducing the number of hydrogen bond donors, and influence the conformational preferences of the peptide by favoring a cis-amide bond. monash.edu These strategies can be applied to peptides containing homoglutamine derivatives.

The N-alkylation of an amino acid residue within a peptide can be achieved through several synthetic methods:

Reductive Amination: This involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent. For N-alkylation of the α-amino group, this is typically done on the free amino acid before its incorporation into the peptide. nih.gov

Fukuyama-Mitsunobu Reaction: This method allows for the N-alkylation of sulfonamide-protected amines with an alcohol.

Direct Alkylation with Alkyl Halides: This can be performed on a protected amino acid or on the peptide itself, though it may require harsh conditions and can lead to over-alkylation. nih.gov

The synthesis of N-alkylated homoglutamine derivatives can be accomplished by modifying the side-chain carboxyl group of a protected glutamic acid precursor before amidation. Alternatively, direct alkylation of the side-chain amide of a protected homoglutamine residue could be explored, although this would require careful optimization to avoid side reactions.

Table 3: Effects of N-Alkylation on Peptide Properties

| Property | Effect of N-Alkylation | Rationale |

| Metabolic Stability | Increased | Steric hindrance prevents protease recognition and cleavage. |

| Membrane Permeability | Often increased | Reduces the number of hydrogen bond donors, making the peptide more lipophilic. |

| Conformational Flexibility | Modified | Can favor a cis-amide bond conformation, restricting the peptide's conformational space. |

| Receptor Binding | Can be enhanced or reduced | Altered conformation and steric bulk can change binding affinity and selectivity. |

Conformational and Structural Investigations of N2 Benzyloxycarbonyl L Homoglutamine Within Polymeric and Peptidic Frameworks

Spectroscopic Characterization of Homoglutamine-Containing Polypeptides

Spectroscopic techniques are indispensable tools for analyzing the secondary structure and conformational dynamics of polypeptides. Methods such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) provide detailed insights into the arrangement of the peptide backbone and the orientation of side chains in solution.

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure content of proteins and polypeptides in solution. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. The resulting CD spectrum provides a characteristic signature for different secondary structures such as α-helices, β-sheets, and random coils.

For polypeptides containing N2-Benzyloxycarbonyl-L-homoglutamine, such as poly(γ-benzyl-L-glutamate) (PBLG), a close structural analog, CD spectroscopy has been instrumental in confirming their secondary structure. chemicke-listy.cznih.gov In helicogenic (helix-forming) organic solvents, these polymers exhibit CD spectra characteristic of a right-handed α-helical conformation. chemicke-listy.cznih.govnih.gov These spectra typically feature two negative bands (minima) around 222 nm and 208 nm, and a positive band (maximum) around 195 nm. The band at 222 nm is particularly indicative of α-helical content and is often used to quantify the helicity of the polypeptide. uliege.be Studies on poly-L-glutamic acid have shown how environmental factors like pH and temperature can induce transitions between α-helix and random coil states, which are readily monitored by changes in the CD spectrum. researchgate.net

Table 1: Characteristic Far-UV CD Spectral Features for Common Polypeptide Secondary Structures

| Secondary Structure | Wavelength of Positive Peak (Maximum) | Wavelength of Negative Peaks (Minima) |

|---|---|---|

| α-Helix | ~195 nm | ~208 nm, ~222 nm |

| β-Sheet | ~195 nm | ~218 nm |

Data compiled from general principles of CD spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the conformation, dynamics, and intermolecular interactions of peptides at the atomic level. mdpi.com For polypeptides containing this compound, NMR is used to determine the precise three-dimensional structure in solution.

Two-dimensional NMR experiments, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. NOESY detects protons that are close in space (typically < 5 Å), even if they are far apart in the primary sequence. For an α-helical structure, characteristic NOE cross-peaks are observed between the amide proton (NH) of a given residue and the NH of the preceding residue (dNN(i, i+1)), and between the α-proton (αH) of a residue and the NH of residues three and four positions down the chain (dαN(i, i+3) and dαN(i, i+4)). Studies on the analog poly(γ-benzyl-L-glutamate) (PBLG) have utilized 2D NOE experiments to confirm its α-helical conformation and study its dynamic properties in solution. nokia.com

Further analysis of NMR parameters, including chemical shifts of backbone atoms (¹Hα, ¹³Cα, ¹³Cβ, ¹⁵N) and scalar coupling constants (³JHNα), can provide additional restraints for detailed structure calculations.

Table 2: Key NMR Parameters for Polypeptide Conformational Analysis

| NMR Experiment/Parameter | Information Provided | Application to Helical Structures |

|---|---|---|

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space proton-proton distances (< 5 Å) | Identifies short dNN(i, i+1), dαN(i, i+3), and dαN(i, i+4) contacts. |

| TOCSY (Total Correlation Spectroscopy) | Identifies protons within the same amino acid spin system | Aids in residue assignment. |

| ¹Hα Chemical Shift Index (CSI) | Secondary structure propensity | Downfield shifts (higher ppm) from random coil values indicate helical conformation. |

| ³JHNα Coupling Constant | Dihedral angle (φ) restraint | Values < 6 Hz are characteristic of α-helical regions. |

Data compiled from established NMR methodologies for peptide structure determination.

Impact of this compound Residues on Peptide Conformational Preferences

The chemical nature of the this compound side chain plays a decisive role in directing the folding of the polypeptide backbone. The bulky and hydrophobic benzyloxycarbonyl group, combined with the length of the homoglutamine side chain, generally favors the formation of stable, ordered secondary structures.

Polypeptides composed of this compound residues show a strong tendency to adopt and maintain α-helical conformations, particularly in non-aqueous environments. This behavior is analogous to that observed in similar polymers like poly(γ-benzyl-L-glutamate) (PBLG) and poly(Nε-benzyloxycarbonyl-L-lysine). nih.govnih.gov

The stability of the α-helix is primarily due to the formation of a regular pattern of intramolecular hydrogen bonds between the carbonyl oxygen of residue 'i' and the amide hydrogen of residue 'i+4'. The bulky, non-polar benzyloxycarbonyl groups on the side chains are thought to stabilize this helical structure in several ways:

Steric hindrance: The size of the side chains disfavors more extended conformations like β-sheets or random coils, making the compact helical fold more favorable.

Solvent interactions: In organic solvents, the side chains shield the polar peptide backbone from the non-polar environment, thus strengthening the internal hydrogen bonds that are critical for helix stability. nih.gov

Side chain packing: The side chains can pack along the exterior of the helix, leading to favorable van der Waals interactions.

Studies on oligomers of L-lysine protected with the benzyloxycarbonyl (Z) group have shown that α-helicity increases with chain length, with ordered helical structures appearing in oligomers with more than four residues. nih.gov This indicates a cooperative effect where the formation of one helical turn promotes the formation of subsequent turns, a hallmark of stable α-helix induction.

β-turns are secondary structure elements that cause a reversal in the direction of the polypeptide chain, typically involving four amino acid residues. youtube.compearson.comresearchgate.net They are critical components of compact, globular proteins and are essential for the formation of β-hairpins (two antiparallel β-strands connected by a turn).

While certain amino acids like proline and glycine are known to be potent β-turn inducers due to their unique conformational properties, there is little evidence to suggest that this compound actively promotes β-turn formation. youtube.compearson.com In fact, the strong propensity of this residue to be part of a stable α-helical structure makes it an unlikely candidate for inducing the sharp chain reversals required in β-turns. Statistical analyses of known protein structures have indicated that the preference for glutamine (the unprotected parent amino acid) in β-turns is not as high as for other residues. researchgate.netias.ac.in The bulky benzyloxycarbonyl group would likely introduce steric hindrance that is incompatible with the tight geometry of most β-turn types. Therefore, the incorporation of this residue would be more likely to disrupt or prevent β-hairpin formation rather than stabilize it.

Computational Approaches for Predicting and Analyzing Homoglutamine Peptide Conformations

Computational methods, particularly molecular dynamics (MD) simulations, are essential for predicting and analyzing the conformational behavior of peptides. researchgate.net These techniques allow researchers to model the dynamic motions of peptides in solution at an atomic level, providing insights that complement experimental data. mdpi.comnih.gov

For peptides containing homoglutamine or its analogs, MD simulations can be used to:

Predict secondary structure: By simulating the peptide in a virtual solvent box, researchers can observe its spontaneous folding into stable conformations, such as α-helices or β-sheets.

Assess conformational stability: Simulations can determine the stability of a given structure over time and under different conditions (e.g., temperature). Studies on polyglutamine peptides have used MD to show that the stability of helical structures increases with the number of repeating units. researchgate.net

Understand aggregation mechanisms: MD simulations are widely used to study the early stages of peptide aggregation, a process relevant to polyglutamine-related diseases. These simulations can reveal how individual peptide chains interact to form larger assemblies. nih.govnih.gov

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system based on the positions of its atoms. The choice of force field and the inclusion of an explicit solvent model are critical for obtaining accurate predictions of peptide behavior.

Table 3: Common Computational Tools for Peptide Conformational Analysis

| Tool/Method | Purpose | Example Application |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent motion of atoms in a molecule. | Predicting the folding of a homoglutamine peptide into an α-helix in a simulated solvent. |

| GROMACS, AMBER, CHARMM | Software packages and force fields for performing MD simulations. | Used in studies to model the stability of polyglutamine β-helix structures. researchgate.net |

| Replica Exchange MD (REMD) | Enhanced sampling technique to overcome local energy minima. | Exploring a wider range of possible conformations for a flexible peptide. |

| Clustering Analysis | Groups similar conformations from an MD trajectory. | Identifying the most predominant structures adopted by the peptide during a simulation. |

Data compiled from established computational chemistry methodologies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the time-evolution of molecular systems at an atomic level. nih.govresearchgate.net For peptides containing this compound, MD simulations can elucidate the dynamic interplay between the modified residue and the rest of the chain, providing a detailed picture of its conformational landscape.

Detailed Research Findings:

While specific MD simulation studies on peptides containing this compound are not extensively documented in publicly available literature, the methodology for such an investigation would follow established principles for simulating modified peptides. The process involves the development of accurate force field parameters for the non-standard residue, which is a critical step for obtaining reliable simulation results. These parameters define the potential energy of the system as a function of its atomic coordinates and are essential for modeling the interactions involving the benzyloxycarbonyl group and the extended side chain of homoglutamine.

A hypothetical MD simulation setup for a peptide containing this compound would involve solvating the peptide in a water box and running the simulation for a sufficient duration to sample a wide range of conformations. The analysis of the resulting trajectory would reveal key information about the peptide's structural dynamics, including:

Secondary Structure Propensity: The presence of the bulky and aromatic benzyloxycarbonyl group at the N-terminus can influence the formation of secondary structures like α-helices and β-sheets.

Solvent Accessibility: The simulations can quantify the solvent accessible surface area of the modified residue, providing insights into its potential role in intermolecular interactions.

To illustrate the type of data generated from such a simulation, a hypothetical data table is presented below.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Value | Description |

| Force Field | AMBERff14SB | A common force field for protein and peptide simulations. |

| Water Model | TIP3P | A standard water model for explicit solvent simulations. |

| System Size | ~50,000 atoms | Represents the peptide solvated in a water box. |

| Simulation Time | 500 ns | The duration of the simulation to ensure adequate conformational sampling. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Quantum Chemical Calculations in Peptide Conformation

Quantum chemical calculations offer a high level of theory to investigate the intrinsic conformational preferences of molecules, including modified amino acids and small peptides. These methods solve the Schrödinger equation for a given molecular system to determine its electronic structure and energy. acs.org For this compound, quantum chemical calculations can be employed to construct a detailed potential energy surface, identifying the most stable conformations of the isolated molecule or a small peptide fragment containing it.

Detailed Research Findings:

As with MD simulations, specific quantum chemical studies on this compound are not readily found in the literature. However, the application of these methods would provide fundamental insights into its conformational behavior. By performing calculations at various levels of theory, such as Density Functional Theory (DFT), one can determine the relative energies of different rotamers of the benzyloxycarbonyl group and the homoglutamine side chain.

These calculations are crucial for understanding the inherent flexibility of the molecule and how it might influence the backbone conformation of a peptide. For instance, the interaction between the aromatic ring of the benzyloxycarbonyl group and the peptide backbone can lead to specific, stabilized conformations.

The results from quantum chemical calculations can also be used to parameterize the force fields required for classical MD simulations, ensuring that the simulations accurately represent the underlying quantum mechanical behavior of the molecule.

Below is an illustrative data table summarizing the kind of results that would be obtained from quantum chemical calculations on a dipeptide model containing this compound.

Interactive Data Table: Hypothetical Relative Energies of Dipeptide Conformers from Quantum Chemical Calculations

| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) |

| A | -60°, -45° | 0.00 |

| B | -120°, 120° | 1.50 |

| C | 60°, 45° | 3.20 |

This table illustrates how different backbone conformations (defined by the dihedral angles φ and ψ) would have different relative energies, with Conformer A being the most stable in this hypothetical scenario.

Advanced Research Applications of N2 Benzyloxycarbonyl L Homoglutamine in Chemical Biology and Material Science

Development of Chemical Probes and Tools for Biological Systems

The site-specific incorporation of unnatural amino acids into proteins provides a powerful method for introducing novel chemical functionalities into biological systems. These functionalities can act as probes to study protein interactions, localization, and dynamics with minimal perturbation. Homoglutamine analogues, synthesized from precursors like N2-Benzyloxycarbonyl-L-homoglutamine, are versatile scaffolds for creating such probes.

Genetically encoded photocrosslinkers are UAAs containing a photo-activatable moiety that can be incorporated into a protein of interest (POI) at a specific site. Upon activation with UV light, this moiety forms a covalent bond with nearby interacting molecules, permanently capturing transient or weak interactions for subsequent identification and analysis, often by mass spectrometry. nih.govnih.gov This technique is a powerful tool for studying protein-protein interactions (PPIs) within their native cellular environment. nih.gov

To create a photocrosslinking homoglutamine analogue, the side chain would be functionalized with a photo-activatable group, such as a diazirine or benzophenone. The synthesis would begin with this compound to allow for targeted modification of the side-chain amide. The resulting UAA could then be incorporated into a POI using amber suppression technology. This strategy allows for the mapping of binding interfaces and the identification of interaction partners with high confidence. nih.gov

Table 1: Common Photocrosslinking Moieties Genetically Encoded in Proteins

| Photocrosslinker Moiety | Abbreviation | Key Features |

|---|---|---|

| p-Benzoyl-L-phenylalanine | BpA | Forms covalent bonds with C-H bonds upon UV activation; widely used to identify interaction partners. nih.gov |

| p-Azido-L-phenylalanine | Azi | Reacts with nucleophiles and inserts into C-H and N-H bonds after light activation. nih.gov |

| Diazirine-containing amino acids | e.g., DizPK | Smaller than BpA and can be activated by longer wavelength UV light, reducing potential cell damage. nih.gov |

The development of homoglutamine-based photocrosslinkers would add to the growing palette of tools available to researchers, offering different spacing and reactivity profiles for capturing protein interactions. nih.gov

Site-specifically incorporating fluorescent amino acids into proteins allows for precise tracking and imaging of protein localization and dynamics in living cells. nih.gov This method offers advantages over traditional fluorescent protein tags (like GFP) or antibody-based labeling, as the probe is smaller and integrated directly into the protein's backbone, minimizing potential functional disruption. nih.govfrontiersin.org

A fluorescent homoglutamine analogue can be synthesized by coupling a small organic fluorophore to the amino acid's side chain. This compound is an ideal starting point for this synthesis. The resulting UAA, once incorporated into a target protein, can report on its environment, as the fluorescence properties of many dyes are sensitive to local changes in polarity or solvent accessibility. nih.gov This makes them valuable tools for studying protein conformation and function in eukaryotic cells. nih.gov

Table 2: Examples of Genetically Encoded Fluorescent Amino Acids

| Fluorescent Amino Acid | Key Features | Application |

|---|---|---|

| Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) | Environment-sensitive fluorescence; small size. nih.gov | Imaging subcellular protein localization in live mammalian cells. nih.gov |

| Coumarin-lysine | Blue-emitting fluorophore. | Förster Resonance Energy Transfer (FRET) studies. |

A homoglutamine-based fluorescent probe would expand the toolkit for protein labeling, offering a unique side-chain length and chemical nature for specific applications in molecular imaging and biosensing. youtube.comnih.gov

Bioorthogonal chemistry refers to reactions that can occur in a complex biological environment without interfering with native biochemical processes. nih.gov The incorporation of UAAs bearing bioorthogonal "handles" into proteins allows for their precise, post-translational modification with a vast array of molecules, including drugs, imaging agents, or other proteins. chemrxiv.org Click chemistry, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is a prominent example of a bioorthogonal reaction used for this purpose. youtube.comnih.gov

A homoglutamine analogue designed for bioorthogonal conjugation would feature a side chain terminated with a reactive handle, such as an alkyne or an azide (B81097). The synthesis of this UAA would start from this compound. Once the functionalized homoglutamine is incorporated into a protein, the handle is available for a highly specific click reaction. This enables the modular construction of complex protein conjugates, such as antibody-drug conjugates or precisely assembled protein chimeras, with high efficiency and homogeneity. chemrxiv.orgnih.gov This approach has become an essential tool for creating bioconjugates for therapeutic and diagnostic purposes. youtube.comnih.gov

Engineering Novel Protein Functions and Interactions through this compound Incorporation

Beyond simply probing biological systems, the incorporation of UAAs derived from precursors like this compound can be used to engineer proteins with entirely new functions or to systematically modulate their existing interactions.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. nih.gov The ability to modulate these interactions with high specificity is a major goal in chemical biology and drug development. nih.govmdpi.com Incorporating custom-designed UAAs into a protein's binding interface can alter its affinity or specificity for its partners.

By synthesizing a library of homoglutamine analogues with varying side-chain functionalities (e.g., different sizes, charges, or hydrogen-bonding capabilities) from the this compound precursor, researchers can systematically probe and re-engineer a protein's "hot spots"—the key residues that contribute most to the binding energy of an interaction. nih.gov For example, introducing a bulkier or differently charged side chain can create steric or electrostatic clashes that disrupt an unwanted PPI. Conversely, introducing a side chain that forms new favorable contacts can stabilize a desired interaction. This rational, site-specific approach to modulating PPIs is a powerful alternative to traditional small-molecule screening. nih.govpsu.edu

Introducing novel catalytic or regulatory elements into a protein at a precise location can create enzymes with new activities or proteins that can be controlled by external signals. Homoglutamine analogues, synthesized from their N2-benzyloxycarbonyl protected form, can serve as carriers for these functional groups.

For instance, a homoglutamine side chain could be modified to carry a chemical catalyst, a photo-switchable group, or a metal-chelating moiety. When this UAA is incorporated into a protein scaffold, it can endow the protein with new capabilities. Examples include creating artificial enzymes by placing catalytic groups in a pre-organized active site or engineering allosteric control by using a photoswitchable UAA to alter a protein's conformation with light. Similarly, bioorthogonal handles introduced via homoglutamine analogues can be used to assemble cells into functional complexes, creating a "cell glue" for applications in tissue engineering and therapeutic cell delivery. harvard.edu This strategy effectively combines the principles of chemical catalysis and genetic engineering to produce proteins with tailor-made functions. chemrxiv.org

Creation of Peptide-Based Molecular Scaffolds and Frameworks

The development of molecular scaffolds and frameworks from peptide building blocks is a significant area of research. These structures can serve as templates for tissue engineering, catalysis, or the controlled assembly of other molecules. The incorporation of non-canonical amino acids like L-homoglutamine is a key strategy for introducing novel structural and functional properties into these scaffolds.

The benzyloxycarbonyl (Cbz or Z) group on this compound plays a crucial role in the synthesis of well-defined peptide sequences. By protecting the alpha-amino group, it allows for the controlled, stepwise addition of amino acids, preventing unwanted polymerization and side reactions. This level of control is essential for creating peptides with the precise sequences needed to drive self-assembly into ordered scaffolds and frameworks. While modern solid-phase peptide synthesis (SPPS) often favors other protecting groups like Fmoc or Boc, the Cbz group remains a valuable tool, particularly in solution-phase synthesis which can be advantageous for producing certain peptide fragments.

L-homoglutamine, as a homolog of L-glutamine with an additional methylene (B1212753) group in its side chain, can influence the secondary structure and self-assembly behavior of peptides. This alteration in side-chain length can affect the hydrogen bonding patterns and hydrophobic interactions that govern the formation of structures like beta-sheets and alpha-helices, which are the fundamental building blocks of many peptide-based scaffolds. The ability to fine-tune these interactions is critical for designing scaffolds with desired morphologies and mechanical properties.

Role in the Development of Advanced Biomaterials and Bio-Inspired Polymers

The design of advanced biomaterials and bio-inspired polymers often seeks to mimic the structure and function of natural proteins while incorporating novel features. Self-assembling peptides are a prominent class of such materials, capable of forming hydrogels and other nanostructures with applications in drug delivery and regenerative medicine. nih.govmdpi.com

The incorporation of this compound into peptide synthesis could contribute to the development of these materials in several ways. The unique side-chain length of L-homoglutamine can alter the viscoelastic properties of peptide hydrogels, potentially leading to materials with enhanced mechanical strength or different degradation profiles. For instance, research on self-assembling peptides has shown that even subtle changes in amino acid sequence can significantly impact the resulting material's properties. youtube.com

Furthermore, the side-chain carboxyl group of homoglutamine offers a site for further chemical modification or for mediating interactions with cells and other biological molecules. After the peptide is synthesized and the protecting groups are removed, this side chain can be functionalized to attach bioactive molecules, crosslink the material, or tune its biocompatibility. The principles of using protected amino acids to build such functional polymers are well-established.

While direct examples are not readily found in the literature for this compound, the foundational principles of peptide synthesis and material design strongly support its potential as a valuable building block in these advanced applications.

Future Directions and Emerging Research Frontiers for N2 Benzyloxycarbonyl L Homoglutamine

Expansion of Orthogonal Genetic Code Systems for Enhanced Homoglutamine Incorporation

The site-specific incorporation of non-canonical amino acids (ncAAs) like L-homoglutamine into proteins is made possible by genetic code expansion technology. nih.gov This relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which functions independently of the host cell's endogenous translational machinery. nih.gov The aaRS is engineered to specifically recognize the desired ncAA (e.g., homoglutamine) and charge it onto the orthogonal tRNA, which in turn recognizes a reassigned "blank" codon, most commonly the amber stop codon (TAG). nih.gov

A key future direction is the improvement of these orthogonal systems for greater efficiency and fidelity. Researchers have successfully evolved a variant of the PhLysRS∆ (a pyrrolysyl-tRNA synthetase) to be specific for homoglutamine (hGln) by mutating two key residues in its amino acid binding pocket. nih.gov This demonstrates the feasibility of creating dedicated systems for homoglutamine.

Future work will likely focus on:

Improving Synthetase Specificity and Activity: Further evolution of aaRS variants to enhance their selectivity for homoglutamine over canonical amino acids, thereby reducing misincorporation and increasing the yield of the target protein.

Developing Novel Orthogonal Pairs: Exploring other aaRS/tRNA scaffolds beyond the commonly used tyrosyl- and pyrrolysyl-tRNA synthetase systems to find pairs with better orthogonality and efficiency in various hosts, including bacteria, yeast, and mammalian cells. nih.gov

Utilizing Alternative Codons: Moving beyond the amber stop codon by using quadruplet codons or unnatural base pairs (UBPs) to create new, truly blank codons. nih.gov This would allow for the simultaneous incorporation of multiple different ncAAs, including homoglutamine, into a single protein, opening up possibilities for creating highly complex and functionalized biopolymers. nih.govnih.gov

Table 1: Key Components for Homoglutamine Incorporation

| Component | Role in Genetic Code Expansion | Future Goal |

|---|---|---|

| Orthogonal aaRS | Recognizes and activates homoglutamine. | Enhance specificity and catalytic efficiency. |

| Orthogonal tRNA | Carries homoglutamine to the ribosome. | Engineer tRNAs for improved recognition by the ribosome. |

| Reassigned Codon | Signals for the incorporation of homoglutamine. | Expand the codon repertoire using quadruplet codons or UBPs. |

Rational Design of N2-Benzyloxycarbonyl-L-homoglutamine Analogues for Tailored Biological Applications

While this compound serves as a protected precursor for incorporating L-homoglutamine, its core structure can be a template for creating a diverse range of analogues with customized functionalities. Rational design involves strategically modifying the side chain of homoglutamine to introduce novel chemical properties into target proteins.

The principle is to move beyond simple structural substitution and introduce reactive handles, biophysical probes, or post-translational modification mimics. For instance, the introduction of metal-binding unnatural amino acids has enabled the creation of novel metalloproteins with new catalytic activities. youtube.com Similarly, designing homoglutamine analogues could equip proteins with unique capabilities.

Future research in this area will likely involve:

Introducing Bio-orthogonal Handles: Designing analogues that contain azide (B81097) or alkyne groups for "click" chemistry, allowing for the precise attachment of drugs, imaging agents, or other molecules to the protein in vivo.

Developing Photo-responsive Probes: Creating homoglutamine analogues with photocaged or photo-crosslinking groups to allow for light-based control of protein activity or to map protein-protein interactions within a cell.

Mimicking Post-Translational Modifications (PTMs): Synthesizing analogues that structurally resemble important PTMs to study their role in cell signaling and disease.

Table 2: Potential Homoglutamine Analogues and Their Applications

| Analogue Type | Functional Group Example | Potential Application |

|---|---|---|

| Click Chemistry Handle | Azide, Alkyne | Site-specific protein labeling and drug conjugation. |

| Photo-crosslinker | Benzophenone, Diazirine | Mapping protein interaction networks. |

| Metal Chelator | Bipyridyl, Pyridyl-triazine | Creating artificial metalloenzymes for novel catalysis. youtube.com |

| Fluorescent Probe | Coumarin, Dansyl | Real-time tracking of protein localization and dynamics. |

High-Throughput Screening and Evolution Strategies for Discovering Novel this compound-Mediated Functions

Once homoglutamine or its analogues can be efficiently incorporated into a protein library, the next frontier is to discover novel functions. High-throughput screening (HTS) provides a powerful method to rapidly test thousands or millions of protein variants for a desired activity. For example, HTS has been successfully used to identify novel inhibitors of glutaminase (B10826351) (GLS), an enzyme involved in converting glutamine to glutamate, by using a multi-enzyme coupled fluorescent assay. nih.gov

This HTS methodology can be adapted to discover new functions for homoglutamine-containing proteins:

Library Generation: Create a large library of protein variants where a specific residue or multiple residues are replaced with homoglutamine.

Assay Development: Design a sensitive and robust assay, often fluorescence- or luminescence-based, that reports on the desired function (e.g., catalysis, binding, or inhibition).

Screening: Perform the HTS to identify "hits"—protein variants that exhibit the desired activity.

Following an initial screen, directed evolution can be employed to further enhance the function of the identified hits. This involves rounds of mutagenesis, screening, and selection to incrementally improve the protein's properties, such as catalytic efficiency or binding affinity. This approach has been used to increase the enantioselectivity of enzymes engineered with unnatural amino acids. youtube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-Benzyloxycarbonyl-L-homoglutamine, and how can purity be validated?

- Methodology : The benzyloxycarbonyl (Z) group is typically introduced using reagents like N-(Benzyloxycarbonyloxy)succinimide (), which reacts with the α-amino group of L-homoglutamine under mild alkaline conditions (pH 8–9). Post-reaction, purification via recrystallization or column chromatography is recommended.

- Purity Verification : High-performance liquid chromatography (HPLC) is critical, as referenced in catalogs specifying purity grades (e.g., >95.0% HLC) (Evidences 3, 4, 11). Complementary techniques like NMR (¹H/¹³C) and mass spectrometry confirm structural integrity.

Q. Which analytical techniques are essential for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Resolves stereochemistry and confirms the Z-group attachment (e.g., benzyl protons at ~7.3 ppm and carbonyl signals near 170 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀N₂O₅: 356.373) ().

- HPLC : Monitors purity and detects side products (e.g., incomplete protection or hydrolysis).

Q. What storage conditions are optimal for maintaining stability?

- Guidelines : Store in sealed, moisture-free containers at 0–6°C (Evidences 3, 4, 14). Avoid exposure to light and oxidizing agents. Stability under these conditions is inferred from analogs like N-Benzyloxycarbonyl-L-tyrosine ( ) and safety protocols for benzyl-containing compounds ().

Advanced Research Questions

Q. How can coupling efficiency of the Z-group to L-homoglutamine be enhanced in solid-phase synthesis?

- Optimization Strategies :

- Coupling Agents : Use N,N'-dicyclohexylcarbodiimide (DCC) or HOBt to reduce racemization.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

- Reaction Monitoring : Real-time FTIR or LC-MS tracks reaction progress to adjust stoichiometry or reaction time.

Q. How should researchers resolve discrepancies in solubility data across studies?

- Approach :

- Solvent Screening : Test solvents with varying polarity (e.g., DMSO for high solubility, hexane for precipitation).

- pH Adjustment : The compound’s LogP (3.25, ) suggests moderate hydrophobicity; buffered aqueous systems (pH 6–8) may enhance solubility.

- Co-solvents : Ethanol/water mixtures (e.g., 30% ethanol) balance solubility and stability.

Q. What alternatives exist for low-yield Z-group deprotection under hydrogenolysis?

- Solutions :

- Catalyst Optimization : Use palladium-on-carbon (Pd/C) with controlled hydrogen pressure (1–3 atm).

- Acidic Deprotection : Trifluoroacetic acid (TFA) or HBr/acetic acid cleaves the Z-group without hydrogenation side reactions.

- Monitoring : TLC or HPLC ensures complete deprotection while minimizing over-degradation.

- Caution : Avoid prolonged exposure to acidic conditions to prevent glutamine side-chain modification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.